molecular formula C10H17NO B12634185 Dec-2-ynamide CAS No. 920287-03-2

Dec-2-ynamide

Cat. No.: B12634185
CAS No.: 920287-03-2
M. Wt: 167.25 g/mol
InChI Key: PBKWDTFBPABONP-UHFFFAOYSA-N
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Description

Dec-2-ynamide is a chemical compound characterized by a carbon-carbon triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group. This unique structure makes it a valuable reagent in organic synthesis, enabling the development of various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dec-2-ynamide can be synthesized through several methods. One common approach involves the reaction of β-iodo-enamides with sodium methoxide and ICl in methanol . Another method includes the acid-catalyzed [2 + 2 + 2] cycloaddition of two cyanamides and one ynamide, using triflic acid as a catalyst .

Industrial Production Methods: For industrial-scale production, a scalable one-step synthetic method from inexpensive starting materials has been developed. This method ensures cost-effectiveness and convenience, making this compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions: Dec-2-ynamide undergoes a variety of reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions:

Major Products: The reactions of this compound can lead to the formation of various N-heterocyclic compounds, valuable in medicinal chemistry and material science .

Scientific Research Applications

Dec-2-ynamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Dec-2-ynamide involves its highly polarized triple bond, which enables unique chemical transformations. For instance, in amide bond formation, the ynamide undergoes hydrocarboxylation followed by aminolysis, facilitated by secondary interactions that stabilize the transition state . This mechanism is crucial for its effectiveness in various synthetic applications.

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its balanced reactivity and stability, making it a versatile reagent in organic synthesis. Its ability to undergo diverse reactions and form complex structures highlights its uniqueness in comparison to similar compounds .

Properties

CAS No.

920287-03-2

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

dec-2-ynamide

InChI

InChI=1S/C10H17NO/c1-2-3-4-5-6-7-8-9-10(11)12/h2-7H2,1H3,(H2,11,12)

InChI Key

PBKWDTFBPABONP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC#CC(=O)N

Origin of Product

United States

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